3-(4-Phenoxybenzoyl)acrylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H12O4 |
|---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
4-oxo-4-(4-phenoxyphenyl)but-2-enoic acid |
InChI |
InChI=1S/C16H12O4/c17-15(10-11-16(18)19)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-11H,(H,18,19) |
InChI Key |
YJSLOCVPBIZSGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C=CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Phenoxybenzoyl Acrylic Acid and Its Precursors
Direct Synthetic Routes to 3-(4-Phenoxybenzoyl)acrylic Acid
The direct synthesis of this compound can be achieved through several strategic reactions that construct the core structure in a highly efficient manner. These methods primarily rely on condensation reactions and specialized catalytic approaches to form the key carbon-carbon bonds.
Condensation Reactions in the Formation of Unsaturated Carboxylic Acids
Condensation reactions are a cornerstone in the synthesis of unsaturated carboxylic acids. In the context of this compound, these reactions typically involve the joining of two smaller molecules to form the final product, with the elimination of a small molecule like water.
One prominent method is a variation of the Knoevenagel condensation. An analogous synthesis for a similar compound, 3-(4-trifluoromethylbenzoyl)acrylic acid, involves the reaction of a substituted acetophenone (B1666503) (4-trifluoromethylacetophenone) with glyoxylic acid monohydrate. prepchem.com This reaction is facilitated by acetic anhydride (B1165640) and a catalytic amount of a base like triethylamine (B128534), and it proceeds by heating the mixture. prepchem.com This approach effectively elongates the acetophenone to form the desired β-aroylacrylic acid structure.
Another powerful condensation method is the Friedel-Crafts acylation of a suitable aromatic substrate with maleic anhydride. reddit.comorgsyn.org In this approach, an activated aromatic compound, such as diphenyl ether, reacts with maleic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The electrophilic acylium ion generated from the anhydride attacks the aromatic ring, and subsequent ring-opening of the anhydride moiety forms the acrylic acid chain attached to the benzoyl group.
The aldol (B89426) condensation represents a fundamental route to α,β-unsaturated acids, though it is more commonly associated with simpler molecules. google.comresearchgate.net For instance, the reaction between acetic acid and formaldehyde (B43269) can produce acrylic acid over a specialized catalyst. google.com While not a direct route to the title compound, it exemplifies the core principles of condensation used in its synthesis.
Table 1: Overview of Condensation Reactions for Unsaturated Acid Synthesis
| Reaction Type | Key Reactants | Catalyst/Reagents | Typical Conditions | Reference |
|---|---|---|---|---|
| Knoevenagel-type Condensation | Substituted Acetophenone, Glyoxylic Acid | Acetic Anhydride, Triethylamine | Heating (e.g., 135°C) | prepchem.com |
| Friedel-Crafts Acylation | Aromatic Compound (e.g., Diphenyl Ether), Maleic Anhydride | Lewis Acid (e.g., AlCl₃) | Varies, often requires heating | reddit.comorgsyn.org |
| Knoevenagel Condensation | Aromatic Aldehyde, Malonic Acid | Piperidine, Pyridine (B92270) | Heating (e.g., 80°C) |
Specific Catalytic Approaches for Carbon-Carbon Bond Formation
Catalytic methods that facilitate the formation of carbon-carbon bonds are crucial for synthesizing complex molecules like this compound. One notable approach involves the use of organometallic reagents.
A documented synthesis for the analogous 3-(4-trifluoromethylbenzoyl)acrylic acid utilizes a Grignard reagent. prepchem.com The process begins with the preparation of a Grignard reagent from 4-bromobenzotrifluoride (B150022) and magnesium. prepchem.com This organomagnesium compound is then treated with fused zinc chloride (ZnCl₂) to form an organozinc intermediate, which is subsequently reacted with maleic anhydride in diethyl ether. prepchem.com The reaction mixture is refluxed, and after acidic workup, the target molecule is isolated. prepchem.com This method highlights a sophisticated, multi-step catalytic pathway to achieve the desired structure.
Synthesis of Key Intermediates
The synthesis of this compound often proceeds through a convergent strategy where key intermediates are prepared separately and then combined. This approach allows for greater control and purification at each stage. The primary intermediates are the aromatic ketone core and the acrylic acid side chain.
Formation of Aromatic Ketones and their Functionalization
The central aromatic ketone scaffold for this molecule is 4-phenoxybenzophenone. Its synthesis is most commonly achieved via the Friedel-Crafts acylation. This reaction involves the acylation of diphenyl ether with a suitable acylating agent in the presence of a Lewis acid catalyst.
A representative procedure involves reacting 4-phenoxybenzoyl chloride with diphenyl ether, using aluminum trichloride (B1173362) as the catalyst and dichloromethane (B109758) as the solvent. prepchem.com The mixture is refluxed for several hours, followed by quenching with ice-water to yield the desired ketone. prepchem.com Similar Friedel-Crafts procedures are widely used for producing other substituted benzophenones, such as 4-methoxybenzophenone (B1664615) from anisole (B1667542) and benzoyl chloride, or 4-hydroxybenzophenone (B119663) from phenol (B47542) and benzoyl chloride. prepchem.comgoogle.com
An alternative pathway to a crucial precursor, 4-phenoxybenzoyl chloride, starts with diphenyl ether. google.com The diphenyl ether is first acylated to produce 4-phenoxyacetophenone, which is then oxidized to 4-phenoxybenzoic acid. google.com Finally, the carboxylic acid is treated with a chlorinating agent like thionyl chloride or oxalyl chloride to generate 4-phenoxybenzoyl chloride, a key building block for subsequent reactions. prepchem.comgoogle.com
Table 2: Selected Friedel-Crafts Syntheses of Benzophenone (B1666685) Intermediates
| Product | Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Reference |
|---|---|---|---|---|---|
| 4,4'-bis(phenoxy)benzophenone | Diphenyl Ether | 4-Phenoxybenzoyl Chloride | AlCl₃ | Dichloromethane | prepchem.com |
| 4-Methoxybenzophenone | Anisole | Benzoyl Chloride | AlCl₃ | Hexane | prepchem.com |
| 4-Hydroxybenzophenone | Phenol | Benzoyl Chloride | AlCl₃ | Chlorobenzene | google.com |
| 4-Phenoxyacetophenone | Diphenyl Ether | Acetyl Chloride (inferred) | AlCl₃ | Not specified | google.com |
Precursor Chemistry for the Acrylic Acid Chain Elongation
Once the aromatic ketone is formed, or a suitable precursor like 4-phenoxyacetophenone is in hand, the next step is the elongation to form the acrylic acid chain.
As mentioned previously, a highly effective method for this transformation is the condensation of an acetophenone derivative with glyoxylic acid. prepchem.com Using 4-phenoxyacetophenone as the starting material in a reaction with glyoxylic acid monohydrate, acetic anhydride, and triethylamine would directly yield this compound. prepchem.com
Alternatively, the acrylic acid chain can be introduced concurrently with the final C-C bond formation using maleic anhydride. The reaction between a (4-phenoxyphenyl)magnesium or zinc reagent and maleic anhydride builds the entire keto-acrylic acid structure in a single key step following the formation of the organometallic intermediate. prepchem.com
The fundamental chemistry of acrylic acid itself is well-established, with industrial production often relying on the two-stage oxidation of propylene (B89431) via acrolein. chemicalbook.commaastrichtuniversity.nlchemicalbook.com While these methods produce the basic acrylic acid monomer, the more targeted laboratory syntheses for complex derivatives like this compound rely on building the chain onto the pre-formed aromatic ketone core.
Derivatization Strategies during Synthesis
Derivatization allows for the modification of the core structure of this compound to create a library of related compounds with potentially different properties. These modifications can be performed on the final molecule or by using functionalized starting materials.
The structure of this compound offers several sites for chemical modification: the carboxylic acid group, the ketone, and the aromatic rings. Based on the reactivity of a similar compound, 3-(4-ethoxybenzoyl)acrylic acid, several derivatization strategies can be proposed.
Carboxylic Acid Group: This group can undergo esterification by reacting with various alcohols to form the corresponding esters. For example, reacting the acid with an alcohol under acidic conditions is a standard method. google.com It can also be converted to amides, acid chlorides, or anhydrides. chemicalbook.com
Ketone Group: The ketone can be reduced using agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) to form the corresponding secondary alcohol.
Aromatic Rings: Electrophilic substitution reactions can introduce various functional groups onto the phenyl or phenoxy rings, although this can be complicated by the presence of multiple activating and deactivating groups. A more controlled approach is to use substituted starting materials from the outset, such as a substituted phenol to create a functionalized diphenyl ether. nih.gov
Table 3: Potential Derivatization Reactions for this compound
| Targeted Functional Group | Reaction Type | Reagents | Resulting Product Class | Reference |
|---|---|---|---|---|
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester | google.com |
| Carboxylic Acid | Amidation | Amine, Coupling Agent | Amide | chemicalbook.com |
| Ketone | Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | |
| Aromatic Ring | (via starting material) | Substituted Phenol/Benzoyl Chloride | Substituted Derivative | nih.gov |
One-Pot Synthesis Approaches
A true one-pot synthesis, wherein all reactants are combined in a single vessel to form the final product in a cascade of reactions, is an attractive strategy for improving efficiency and reducing waste. For this compound, such a process would ideally involve the simultaneous formation of the phenoxy ether bond, the benzoyl group, and the acrylic acid moiety.
While no specific literature reports a direct one-pot synthesis for this molecule, related methodologies suggest potential pathways. For instance, sequential reactions involving a Knoevenagel condensation have been performed in a one-pot manner. nih.gov Conceptually, a one-pot synthesis could be envisioned starting from precursors to 4-phenoxybenzaldehyde (B127426). For example, the formation of 4-phenoxybenzaldehyde from 4-fluorobenzaldehyde (B137897) and phenol could be performed, followed by the introduction of malonic acid and a catalyst into the same reaction vessel to initiate a Knoevenagel condensation without isolation of the intermediate aldehyde. This would streamline the process, though careful optimization of reaction conditions would be critical to avoid competing side reactions and ensure compatibility of all reagents and intermediates.
Another one-pot concept is the Knoevenagel-Doebner reaction itself, where the condensation of an aldehyde with malonic acid is followed by an in-situ decarboxylation of the resulting dicarboxylic acid intermediate to yield the final α,β-unsaturated carboxylic acid. organic-chemistry.org
Multi-Step Synthetic Sequences
Multi-step synthesis is the most practical and well-documented approach for preparing this compound. These sequences typically involve the initial synthesis of a key intermediate, 4-phenoxybenzaldehyde, which is then converted to the target acrylic acid.
Step 1: Synthesis of the Precursor 4-Phenoxybenzaldehyde
The primary precursor for the target molecule is 4-phenoxybenzaldehyde. Several methods exist for its preparation.
Nucleophilic Aromatic Substitution: A common and efficient method involves the nucleophilic aromatic substitution of a para-substituted benzaldehyde (B42025) with phenol. Typically, 4-fluorobenzaldehyde is reacted with phenol in the presence of a base, such as anhydrous potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylacetamide (DMAC). This reaction proceeds via the formation of a phenoxide ion, which then displaces the fluoride (B91410) from the benzaldehyde ring.
Oxidation of 4-Phenoxytoluene: An alternative route starts from 4-phenoxytoluene. The methyl group can be oxidized to an aldehyde. This can be achieved through various methods, such as benzylic halogenation followed by hydrolysis. google.com For instance, the methyl group is first chlorinated or brominated using a halogenating agent under free-radical conditions (e.g., using an initiator or UV light). The resulting 4-phenoxybenzyl halide is then hydrolyzed, often using a reagent like hexamethylenetetramine (Sommelet reaction) or by other hydrolytic methods, to yield 4-phenoxybenzaldehyde. google.comyoutube.com
Table 1: Selected Synthetic Methods for 4-Phenoxybenzaldehyde This is an interactive table. Click on the headers to sort.
| Starting Materials | Reagents & Conditions | Solvent | Description |
|---|---|---|---|
| 4-Fluorobenzaldehyde, Phenol | Anhydrous K₂CO₃ | DMSO or DMAC | Nucleophilic aromatic substitution. |
Step 2: Knoevenagel-Doebner Condensation
With 4-phenoxybenzaldehyde in hand, the final step is the formation of the acrylic acid moiety. The Knoevenagel-Doebner condensation is the most widely used reaction for this transformation. nih.gov It involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, most commonly malonic acid.
In this reaction, 4-phenoxybenzaldehyde is reacted with malonic acid in the presence of a basic catalyst. Traditionally, pyridine is used as both the solvent and catalyst, often with a co-catalyst like piperidine. nih.govresearchgate.net The reaction proceeds through the formation of a benzylidene malonic acid intermediate, which then undergoes decarboxylation upon heating to yield this compound.
More contemporary, "greener" methods have been developed that avoid the use of large quantities of toxic pyridine. These methods may use alternative catalysts such as proline or various ammonium (B1175870) salts and can sometimes be performed in more environmentally benign solvents like ethanol (B145695) or even under solvent-free conditions. nih.govtue.nl
Table 2: General Conditions for Knoevenagel-Doebner Condensation This is an interactive table. Click on the headers to sort.
| Aldehyde | Active Methylene Compound | Catalyst/Solvent System | Key Feature |
|---|---|---|---|
| 4-Phenoxybenzaldehyde | Malonic Acid | Pyridine (solvent), Piperidine (catalyst) | Traditional method, high yield but uses toxic solvent. researchgate.net |
| 4-Phenoxybenzaldehyde | Malonic Acid | Proline / Ethanol | Greener approach, avoids pyridine. nih.gov |
Chemical Transformations and Reactivity Profiles of 3 4 Phenoxybenzoyl Acrylic Acid
Nucleophilic Addition Reactions
The presence of an α,β-unsaturated carbonyl system in 3-(4-phenoxybenzoyl)acrylic acid makes it susceptible to nucleophilic attack at two primary sites: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition or Michael-type addition). The preferred pathway is often influenced by the nature of the nucleophile and the reaction conditions.
The Michael reaction, a classic example of conjugate addition, involves the addition of a soft nucleophile, typically an enolate, to the β-carbon of an α,β-unsaturated carbonyl compound. libretexts.orgorganic-chemistry.org In the case of this compound, the reaction proceeds through the following general steps:
Enolate Formation: A base abstracts an acidic proton from a suitable donor molecule (e.g., a β-dicarbonyl compound) to form a resonance-stabilized enolate. libretexts.org
Nucleophilic Attack: The enolate attacks the electrophilic β-carbon of the acrylic acid derivative. libretexts.orgmasterorganicchemistry.com This step is thermodynamically favorable due to the formation of a stronger C-C single bond at the expense of a weaker C=C pi bond. libretexts.org
Protonation: The resulting enolate intermediate is protonated to yield the final conjugate addition product. libretexts.orgmasterorganicchemistry.com
The reaction is thermodynamically controlled, and a wide variety of nucleophiles can participate, including enolates, amines, thiols, and organocuprates. organic-chemistry.orgmasterorganicchemistry.com
The competition between 1,2-addition (at the carbonyl carbon) and 1,4-addition (at the β-carbon) is a key aspect of the reactivity of α,β-unsaturated carbonyl compounds. libretexts.org
Hard and Soft Nucleophiles: The regioselectivity is often explained by Hard and Soft Acid-Base (HSAB) theory. The carbonyl carbon is considered a "hard" electrophilic center, while the β-carbon is a "soft" center. libretexts.org Hard nucleophiles (e.g., Grignard reagents, organolithium reagents) tend to favor 1,2-addition, whereas soft nucleophiles (e.g., Gilman cuprates, enolates, thiols) preferentially undergo 1,4-addition. masterorganicchemistry.comnih.gov
Reaction Conditions: The choice of solvent and the presence of Lewis acids can also influence the regioselectivity. Lewis acids can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and potentially favoring 1,2-addition. libretexts.org
Studies on related acrylic acid derivatives have shown that the acrylate (B77674) moiety is generally more reactive towards nucleophilic attack than other vinyl groups, leading to regioselective addition. scispace.com For instance, in asymmetric divinylic compounds, nucleophiles preferentially add to the acrylate unit. scispace.com
Esterification and Amidation Reactions
The carboxylic acid functionality of this compound readily undergoes esterification and amidation reactions, providing access to a wide range of derivatives.
Fischer-Speier esterification is a common method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of an acid catalyst. wikipedia.orgjk-sci.com This equilibrium-driven reaction can be pushed towards the product side by using an excess of the alcohol or by removing the water formed during the reaction. wikipedia.orgorganic-chemistry.org
The mechanism involves the following key steps: wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. jk-sci.commasterorganicchemistry.comyoutube.com
Nucleophilic Attack by the Alcohol: The alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate. jk-sci.comorganic-chemistry.org
Proton Transfer: A proton is transferred from the attacking alcohol to one of the hydroxyl groups.
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
Deprotonation: The final ester product is formed upon deprotonation.
This method is effective for primary and secondary alcohols. wikipedia.org For more sensitive substrates, milder methods may be employed. wikipedia.org Various acid catalysts can be used, including sulfuric acid, p-toluenesulfonic acid, and Lewis acids. wikipedia.orgorganic-chemistry.org
The formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation in organic synthesis. perlego.comepo.org The direct reaction is often slow and requires activation of the carboxylic acid. perlego.com
Common methods for amide bond formation include:
Use of Coupling Reagents: Reagents such as carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts, and aminium salts are widely used to activate the carboxylic acid for nucleophilic attack by the amine. umich.edu The initial step is often the formation of a highly reactive O-acylisourea intermediate when using carbodiimides. umich.edu
Conversion to an Acyl Halide or Anhydride (B1165640): The carboxylic acid can be converted to a more reactive acyl chloride or anhydride, which then readily reacts with an amine to form the amide. organic-chemistry.org
One-Pot Procedures: Recent developments have focused on one-pot procedures that avoid the isolation of reactive intermediates. For example, the in-situ formation of a thioester from the carboxylic acid, followed by reaction with an amine, offers a green and efficient route to amides. escholarship.org
These methods allow for the synthesis of a diverse range of amides from this compound, which can serve as precursors for various heterocyclic compounds. perlego.com
Cyclization and Heterocycle Formation
The unique structure of this compound, containing both a nucleophilic phenoxy group and an electrophilic α,β-unsaturated system, allows for intramolecular cyclization reactions to form heterocyclic structures.
Research has shown that 3-phenoxy acrylic acid derivatives can undergo nickel-catalyzed cycloisomerization with alkynes to produce 2,3-disubstituted benzofurans. researchgate.net This reaction proceeds via an intramolecular cleavage and formation of the C–O bond. researchgate.net Similarly, the electrophilic phosphination of related compounds can induce a cascade cyclization to yield 3-phosphinoylbenzofurans. rsc.org
Furthermore, the general reactivity of α,β-unsaturated keto acids makes them valuable precursors for the synthesis of various heterocycles through reactions involving both the carbonyl group and the double bond. For example, reactions with dinucleophiles can lead to the formation of six- and seven-membered heterocyclic rings.
Reactions Leading to Oxadiazole Derivatives
The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from this compound typically proceeds through a multi-step sequence involving the initial conversion of the carboxylic acid to an acid hydrazide. This transformation is a common strategy in the synthesis of 1,3,4-oxadiazoles. nih.govmdpi.comjchemrev.com
The general synthetic route can be outlined as follows:
Esterification: The carboxylic acid group of this compound is first converted to its corresponding ester, for example, a methyl or ethyl ester. This is often achieved through Fischer esterification, reacting the acid with an alcohol in the presence of a catalytic amount of strong acid.
Hydrazinolysis: The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form the corresponding acyl hydrazide, 3-(4-phenoxybenzoyl)acrylohydrazide. nih.govresearchgate.net This nucleophilic acyl substitution reaction replaces the alkoxy group of the ester with a hydrazinyl group.
Cyclization: The formed acyl hydrazide is a key intermediate that can be cyclized to the 1,3,4-oxadiazole ring using various dehydrating agents or through oxidative cyclization. organic-chemistry.orgrsc.org Common reagents for this step include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or triflic anhydride. nih.govjchemrev.com Alternatively, oxidative cyclization of the corresponding N-acylhydrazones (formed by condensation of the acyl hydrazide with an aldehyde) can be achieved using reagents like iodine or copper salts. jchemrev.com
Scheme 1: General synthesis of 1,3,4-oxadiazole derivatives from this compound.
The substituents on the resulting 1,3,4-oxadiazole can be varied depending on the specific cyclization method and any additional reactants used. For instance, reaction of the acyl hydrazide with a carboxylic acid in the presence of a dehydrating agent would lead to a 2,5-disubstituted 1,3,4-oxadiazole.
| Step | Reactants | Reagents/Conditions | Product |
| 1 | This compound, Methanol (B129727) | H₂SO₄ (cat.), Reflux | Methyl 3-(4-phenoxybenzoyl)acrylate |
| 2 | Methyl 3-(4-phenoxybenzoyl)acrylate, Hydrazine hydrate | Ethanol (B145695), Reflux | 3-(4-Phenoxybenzoyl)acrylohydrazide |
| 3 | 3-(4-Phenoxybenzoyl)acrylohydrazide | POCl₃, Heat | 2-(4-Phenoxybenzoyl)vinyl-1,3,4-oxadiazole |
Formation of Pyrrolone Systems from Related Structures
Pyrrolone (or pyrrolinone) ring systems can be synthesized from this compound derivatives through several synthetic strategies, most notably via aza-Michael addition followed by intramolecular cyclization.
One plausible pathway involves the following steps:
Esterification: Similar to the oxadiazole synthesis, the carboxylic acid is first converted to an ester, such as methyl 3-(4-phenoxybenzoyl)acrylate.
Aza-Michael Addition: A primary amine (R-NH₂) is added to the α,β-unsaturated ester. nih.gov The amine acts as a Michael donor, adding to the β-carbon of the acrylic system in a conjugate addition reaction. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com
Intramolecular Amidation/Cyclization: The intermediate, which now contains a secondary amine and an ester group in a suitable proximity, undergoes a spontaneous or catalyzed intramolecular amidation. The nitrogen atom attacks the carbonyl carbon of the ester, leading to the elimination of an alcohol molecule (e.g., methanol) and the formation of a stable five-membered pyrrolone ring. nih.gov
The substituent on the nitrogen of the resulting pyrrolone is determined by the primary amine used in the aza-Michael addition step.
Scheme 2: Formation of a pyrrolone system via aza-Michael addition and cyclization.
An alternative approach to a related pyrrolidin-2-one system involves the conversion of the carboxylic acid to an amide, followed by an intramolecular cyclization. Studies on styrylacetic acid amides have shown that they can be cyclized to 5-arylpyrrolidin-2-ones under the action of polyphosphoric acid. nuph.edu.ua This suggests that N-substituted amides of this compound could potentially undergo a similar intramolecular cyclization to yield the corresponding pyrrolidinone derivatives.
| Starting Material Derivative | Key Reaction | Intermediate | Product |
| Methyl 3-(4-phenoxybenzoyl)acrylate | Aza-Michael Addition with R-NH₂ | β-Amino ester | N-substituted 4-(4-phenoxybenzoyl)pyrrolidin-2-one |
| N-Alkyl-3-(4-phenoxybenzoyl)acrylamide | Intramolecular Cyclization | Carbocation | 1-Alkyl-5-(4-phenoxyphenyl)pyrrolidin-2-one |
Heterocyclic Ring Closures Involving the α,β-Unsaturated System (e.g., Dihydrobenzo-1,4-oxazin-2-ones)
The α,β-unsaturated ketone moiety in this compound is a key structural feature that can participate in heterocyclic ring-forming reactions. One such transformation is the synthesis of dihydrobenzo-1,4-oxazin-2-one derivatives. This can be achieved through a reaction with 2-aminophenol (B121084).
The proposed mechanism involves a cascade reaction:
Michael Addition: The amino group of 2-aminophenol acts as a nucleophile and adds to the β-carbon of the α,β-unsaturated system of this compound (or its ester derivative). ijpsjournal.com This conjugate addition is a common reaction for α,β-unsaturated carbonyl compounds.
Intramolecular Cyclization (Lactamization): The resulting intermediate contains both a hydroxyl group and a carboxylic acid (or ester) in a position suitable for intramolecular cyclization. The nitrogen atom can attack the carbonyl carbon of the carboxylic acid (or ester), leading to the formation of a six-membered lactam ring, which is the core of the dihydrobenzo-1,4-oxazin-2-one system. Alternatively, if the reaction conditions favor it, the hydroxyl group could attack the carbonyl, leading to a different regioisomer.
The synthesis of related benzoxazine (B1645224) structures often involves the reaction of 2-aminophenols with various electrophiles. rsc.orgresearchgate.net The specific reaction conditions, such as the choice of solvent and catalyst, would be crucial in directing the outcome of the reaction and ensuring the desired cyclization occurs.
Scheme 3: Plausible route to dihydrobenzo-1,4-oxazin-2-one derivatives.
| Reactant | Key Transformation | Intermediate | Product |
| This compound and 2-Aminophenol | Michael Addition followed by Intramolecular Lactamization | β-(2-hydroxyanilino) carboxylic acid | 3-(4-Phenoxybenzoylmethyl)-3,4-dihydro-2H-benzo[b] nih.govrsc.orgoxazin-2-one |
Other Characteristic Reaction Pathways
Photoinduced Reactions and Pathways
As an α,β-unsaturated keto acid, this compound is expected to exhibit a rich and varied photochemistry upon exposure to UV light. rsc.org The photochemical behavior is largely governed by the excitation of the π-electrons in the conjugated system to excited states (S₁ and T₁), which can then undergo a variety of reactions. nih.gov
Common photoinduced pathways for α,β-unsaturated carbonyl compounds include:
E/Z Isomerization: One of the most common photochemical reactions for compounds with a carbon-carbon double bond is the isomerization between the E (trans) and Z (cis) geometric isomers. Absorption of light can lead to a temporary loss of the double bond character, allowing for rotation around the single bond, followed by relaxation to a mixture of both isomers.
[2+2] Cycloaddition: In the presence of another alkene, the excited state of this compound can undergo a [2+2] cycloaddition reaction to form a cyclobutane (B1203170) ring. jchemrev.comnih.gov This reaction can occur intermolecularly (with another molecule of the acid or a different alkene) or potentially intramolecularly if a suitable double bond is present elsewhere in the molecule. Dimerization through [2+2] cycloaddition is a common photoreaction for α,β-unsaturated ketones. jchemrev.com
Photoenolization and Deconjugation: Some α,β-unsaturated ketones can undergo photoenolization, where a γ-hydrogen is abstracted by the excited carbonyl oxygen to form a dienol intermediate. In the presence of a mild base, this dienol can be trapped, leading to the formation of a β,γ-unsaturated ketone upon reketonization. rsc.org This process, known as deconjugation, would shift the position of the double bond in the acrylic acid chain.
Oxa-di-π-methane Rearrangement: While more common for β,γ-unsaturated ketones, some α,β-unsaturated systems can undergo rearrangements. The oxa-di-π-methane rearrangement is a photochemical process that converts a β,γ-unsaturated ketone into a cyclopropyl (B3062369) ketone. mdpi.com The applicability of this rearrangement to this compound would depend on the specific excited state properties.
The specific outcome of the photoreaction can be influenced by factors such as the solvent, the presence of sensitizers (to promote triplet states), and the wavelength of light used.
| Photoreaction Type | Description | Potential Product from this compound |
| E/Z Isomerization | Reversible interconversion between geometric isomers around the C=C bond. | (Z)-3-(4-Phenoxybenzoyl)acrylic acid |
| [2+2] Cycloaddition | Formation of a cyclobutane ring from two alkene moieties. | Dimeric cyclobutane derivatives |
| Deconjugation | Migration of the C=C double bond out of conjugation with the carbonyl group. | 2-(4-Phenoxybenzoyl)acrylic acid |
Halogenation Reactions and their Selectivity
The halogenation of this compound can proceed through different pathways, primarily involving the α,β-unsaturated system. The selectivity of the reaction is highly dependent on the choice of halogen and the reaction conditions.
Electrophilic Addition to the Alkene: The carbon-carbon double bond in the acrylic acid moiety can undergo electrophilic addition with halogens such as chlorine (Cl₂) and bromine (Br₂). This reaction typically proceeds via a cyclic halonium ion intermediate, followed by nucleophilic attack by the halide ion, to give the dihalogenated derivative, 2,3-dihalo-3-(4-phenoxybenzoyl)propanoic acid.
Radical Halogenation: In the presence of a radical initiator (e.g., UV light or AIBN), halogenation can proceed via a radical mechanism. The selectivity of radical halogenation is highly dependent on the halogen used. Bromination is generally more selective than chlorination, favoring substitution at the position that forms the most stable radical. masterorganicchemistry.comgoogle.comorganic-chemistry.org
Halogenation of the Aromatic Rings: Under certain conditions, particularly with a Lewis acid catalyst, electrophilic aromatic substitution can occur on the electron-rich phenoxy or benzoyl rings. The phenoxy group is an activating group and would direct incoming electrophiles to the ortho and para positions.
Selectivity in Halogenation:
A key aspect of the halogenation of unsaturated systems is selectivity. For instance, in radical reactions, bromine atoms are less reactive and therefore more selective than chlorine atoms. google.comorganic-chemistry.org This means that bromination is more likely to occur at a specific, more reactive site, whereas chlorination may lead to a mixture of products. rsc.org
In the case of this compound, the α-position to the carbonyl group could be susceptible to halogenation, particularly under basic conditions via an enolate intermediate. Rhodium-catalyzed methods have been developed for the direct halogenation of the vinylic C-H bond in acrylic acid derivatives, offering high regio- and stereoselectivity. organic-chemistry.org
| Halogenation Type | Reagents/Conditions | Expected Major Product |
| Electrophilic Addition | Br₂ in CCl₄ | 2,3-Dibromo-3-(4-phenoxybenzoyl)propanoic acid |
| Electrophilic Aromatic Substitution | Br₂, FeBr₃ | Bromo-substituted aromatic ring derivative |
| Vinylic C-H Halogenation | N-Iodosuccinimide, Rh(III) catalyst | 2-Iodo-3-(4-phenoxybenzoyl)acrylic acid |
Synthesis and Advanced Structural Elucidation of 3 4 Phenoxybenzoyl Acrylic Acid Derivatives
Rational Design Principles for Derivative Libraries
The design of derivative libraries of 3-(4-phenoxybenzoyl)acrylic acid is a strategic endeavor aimed at exploring and optimizing biological activity or material properties. A key principle in this process is the systematic modification of the core structure to understand structure-activity relationships (SAR). The core molecule presents several key regions for modification: the phenoxy ring, the benzoyl ring, and the acrylic acid chain.
Phenoxy and Benzoyl Ring Modifications: The introduction of various substituents onto these aromatic rings can significantly influence the molecule's properties. Electron-donating groups (e.g., alkoxy, alkyl) or electron-withdrawing groups (e.g., halogens, nitro) can alter the electronic distribution of the entire molecule, affecting its interaction with biological targets or its light-absorbing properties. The position of these substituents is also critical, as it dictates the steric and electronic profile of the molecule. For instance, strategic placement of halogen atoms can introduce specific interactions, such as halogen bonding, with target proteins. nih.gov
Acrylic Acid Chain Modifications: The acrylic acid moiety is a versatile handle for derivatization. The carboxylic acid group can be esterified or converted to an amide to modulate polarity and bioavailability. The double bond can undergo various addition reactions, allowing for the introduction of diverse functional groups and the creation of saturated propionic acid analogues.
Bioisosteric Replacement: Another design principle involves the bioisosteric replacement of functional groups. For example, the carboxylic acid could be replaced with a tetrazole or a hydroxamic acid to improve metabolic stability or binding affinity. The ether linkage of the phenoxy group could also be replaced with a thioether or an amino group to probe the importance of this linkage for a desired activity.
A successful rational design approach often integrates computational modeling with synthetic chemistry. Molecular docking studies can predict the binding modes of designed derivatives within a target's active site, helping to prioritize synthetic efforts towards compounds with the highest predicted affinity. nih.gov
Synthesis and Characterization of Substituted Acrylic Acid Analogues
The modification of the acrylic acid portion of this compound leads to a variety of analogues with distinct chemical properties.
Phenoxybenzoylphenyl Acetic Acid Derivatives
While the direct synthesis of phenoxybenzoylphenyl acetic acid derivatives from this compound is not extensively documented, the synthesis of structurally related (4-benzoyl-phenoxy)-acetic acid derivatives provides a clear pathway. researchgate.net The general approach involves the reaction of a substituted 4-hydroxybenzophenone (B119663) with an appropriate haloacetic acid ester, followed by hydrolysis of the ester to yield the carboxylic acid.
A representative synthesis is outlined below:
Scheme 1: General Synthesis of (4-Benzoyl-phenoxy)-acetic Acid Derivatives
(C6H5)2O + (CH2CO)2O --(AlCl3)--> C6H5-O-C6H4-CO-CH2-CH2-COOH
Ar-CO-CH=CH-COOH + Ar'-CHO --(Base)--> Ar-CO-CH(CH(OH)Ar')-CH2-COOH Ar-CO-CH(CH(OH)Ar')-CH2-COOH --(Acetic Anhydride)--> Arylidenefuranone derivative
X-C6H4-O-C6H4-CHO + Y-C6H5-CO-CH3 --(KOH)--> X-C6H4-O-C6H4-CH=CH-CO-C6H5-Y
Synthesis of Aromatic Ring-Modified Derivatives
Incorporating Diverse Aryl and Alkyl Moieties
The synthesis of this compound derivatives with varied aryl and alkyl substituents is a key step in exploring their structure-activity relationships. The core acrylic acid framework serves as a versatile scaffold for chemical modification.
Research Findings:
The introduction of diverse functionalities is typically achieved through multi-step synthetic sequences. Common strategies involve the condensation of a substituted phenylacetic acid with a corresponding substituted benzaldehyde (B42025). Methodologies like the Perkin condensation are frequently employed. nih.gov In this reaction, a phenylacetic acid can be reacted with a benzaldehyde derivative in the presence of acetic anhydride (B1165640) and triethylamine (B128534) to yield the desired acrylic acid. rsc.orgresearchgate.net
For instance, to introduce different aryl groups at the C-2 position of the acrylic acid, a common precursor would be a substituted phenylacetic acid. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, offer another powerful method for creating C-C bonds and attaching various aryl or heteroaryl moieties to the core structure. nih.gov This allows for the synthesis of a broad library of compounds with substituents like bromo, fluoro, hydroxyl, and methoxy (B1213986) groups on the phenyl rings. nih.gov
The synthesis of derivatives where the aryl ring is substituted with electron-releasing groups has been a focus of some studies. researchgate.net The general synthetic approach often involves the reaction of a key intermediate, such as a substituted cinnamic acid, with other reagents to build the final molecule. researchgate.netscielo.org.za These cinnamic acid intermediates can themselves be prepared through methods like the Knoevenagel condensation, reacting a substituted benzaldehyde with malonic acid. rsc.orgscielo.org.za
The following table outlines representative synthetic methods used for analogous acrylic acid derivatives.
| Reaction Type |
Advanced Spectroscopic and Structural Characterization
A comprehensive suite of analytical techniques is essential to confirm the identity, purity, and detailed three-dimensional structure of the synthesized this compound derivatives.
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Research Findings:
¹H NMR: The proton NMR spectra of acrylic acid derivatives provide key diagnostic signals. The vinyl proton on the acrylic acid moiety typically appears as a distinct singlet or doublet in the olefinic region of the spectrum. The aromatic protons from the phenoxy and benzoyl rings resonate in the downfield aromatic region, with their splitting patterns (e.g., doublets, triplets, multiplets) and coupling constants revealing the substitution pattern on the rings. Protons of alkyl or methoxy substituents would appear in the upfield region with characteristic chemical shifts and multiplicities. scielo.org.za The acidic proton of the carboxyl group is often observed as a broad singlet.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule. Key resonances include the carbonyl carbons of the ketone and the carboxylic acid, which are found significantly downfield. The sp²-hybridized carbons of the aromatic rings and the double bond appear in the intermediate region. scielo.org.za The chemical shifts of these carbons are sensitive to the electronic effects of the substituents.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY maps correlate coupled protons, helping to trace the spin systems within the molecule. HSQC correlates proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of both ¹H and ¹³C resonances.
The purity and structure of synthesized compounds are routinely confirmed by NMR spectroscopy. rsc.org
| Nucleus |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
HRMS is a critical tool for accurately determining the elemental composition of a newly synthesized compound.
Research Findings:
High-resolution mass spectrometry provides a highly accurate mass-to-charge ratio (m/z) of the parent ion, often to within four or five decimal places. scielo.org.za This precision allows for the calculation of a unique molecular formula, distinguishing between compounds that might have the same nominal mass. Techniques such as MALDI (Matrix-Assisted Laser Desorption/Ionization) are utilized for this purpose. scielo.org.za The fragmentation patterns observed in the mass spectrum (MS/MS) can also provide valuable structural information, corroborating data from other spectroscopic methods. For instance, the fragmentation of cinnamic acid derivatives often shows characteristic neutral losses of molecules like water (H₂O) or carbon monoxide (C=O). mdpi.com
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is used to identify the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies.
Research Findings:
The IR spectrum of a this compound derivative would be expected to show several key absorption bands. The most prominent would be the strong stretching vibration of the carbonyl (C=O) groups. The ketone and carboxylic acid carbonyls may overlap or appear as a broad band. The O-H stretch of the carboxylic acid is also a hallmark, typically appearing as a very broad band over a wide range of wavenumbers.
| Functional Group |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated systems within a molecule by measuring electronic transitions.
Research Findings:
The extensive conjugation in this compound, involving the phenyl rings, the benzoyl carbonyl group, and the acrylic acid double bond, gives rise to strong UV absorption. The spectra of related compounds typically show intense absorption bands in the UV region. researchgate.net The position and intensity of the absorption maxima (λ_max) are sensitive to the nature and position of substituents on the aryl rings. researchgate.net For example, the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red shift) or hypsochromic (blue shift) effect on the absorption bands. The electronic properties of these molecules can be further investigated by studying their absorption profiles in solvents of varying polarity. researchgate.net
X-ray Crystallography for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.
Research Findings:
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic structure and intrinsic properties of a molecule at the atomic level.
Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure of molecules. By calculating the electron density, DFT can determine various molecular properties and reactivity descriptors. For a molecule like 3-(4-Phenoxybenzoyl)acrylic acid, these calculations would focus on the distribution of electrons across the phenoxy, benzoyl, and acrylic acid moieties.
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.
In studies of similar compounds, such as acrylic acid derivatives, DFT has been used to analyze reaction mechanisms and charge distribution. nih.gov For instance, research on the esterification of acrylic acid utilized DFT at the B3LYP/6-31G** level to calculate activation barriers for various side reactions. researchgate.net Such analyses for this compound would reveal the most electrophilic and nucleophilic sites, predicting how it might interact with other reagents.
Table 1: Illustrative DFT-Calculated Electronic Properties (Note: The following data are representative examples for illustrative purposes and are not from a specific study on this compound.)
| Parameter | Value (eV) | Description |
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -2.1 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.4 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |
| Ionization Potential | 6.5 | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity | 2.1 | The energy released when an electron is added to the molecule. |
The biological activity and physical properties of this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers for converting between them.
Computational methods can systematically rotate the molecule's single bonds—such as the C-O ether linkage and the C-C bonds connecting the rings and the acrylic acid group—to map its potential energy surface. This landscape reveals the low-energy, preferred conformations (global and local minima) and the high-energy transition states that separate them.
For example, studies on 3-(phenylcarbamoyl)acrylic acid have used X-ray diffraction, a solid-state experimental method, to determine its conformation, revealing a dihedral angle of 10.8 (2)° between the phenyl ring and the amide group. nih.govresearchgate.net Computational analysis would complement such experimental data by exploring a wider range of possible conformations in the gas phase or in solution, providing a more complete picture of its structural dynamics. The analysis would likely show that planar conformations, which maximize π-system conjugation, are energetically favorable, though steric hindrance between the rings could lead to twisted, low-energy structures.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior that complements the static picture from quantum calculations.
MD simulations can be used to model the entire course of a chemical reaction, from reactants to products, passing through high-energy transition states. This is particularly useful for understanding reaction mechanisms and calculating reaction rates. For this compound, this could involve simulating its synthesis via a Friedel-Crafts acylation or its participation in addition reactions at the acrylic double bond.
By simulating the reaction pathway, researchers can identify the precise geometry of the transition state—the highest point on the reaction energy profile. The energy required to reach this state, known as the activation energy, determines the reaction's speed. DFT calculations are often combined with these simulations to accurately model the energies of reactants, products, and transition states. For instance, a DFT study on the Diels-Alder reaction involving acrylic acid successfully characterized the structures of reactants, transition states, and products. researchgate.net
The behavior of a molecule can change dramatically in the presence of a solvent. MD simulations are ideal for studying these effects by explicitly including solvent molecules (like water or an organic solvent) in the simulation box. The solvent can influence the conformational preferences of this compound through hydrogen bonding (with the carboxylic acid group) and other non-covalent interactions.
These simulations can reveal how the solvent shell organizes around the solute and how this affects the molecule's flexibility and preferred shape. For instance, in a polar solvent, conformations that expose the polar carboxylic acid group while shielding the hydrophobic phenoxybenzoyl core may be favored. Computational studies on acrylic acid esterification have used methods like the Polarizable Continuum Model (PCM) to simulate the influence of the environment on activation barriers. researchgate.net
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling aims to connect a molecule's chemical structure to its biological activity. This is a cornerstone of drug discovery and materials science. For this compound, SAR studies would involve synthesizing and testing a series of related analogues to determine which structural features are critical for a desired effect.
For example, if the target is a specific enzyme, SAR would explore how modifications to the phenoxy ring, the benzoyl ring, or the acrylic acid tail affect binding affinity and inhibitory potency. Key questions would include:
Does the position of the phenoxy group (para, meta, ortho) matter?
What is the effect of adding substituents (e.g., chloro, methyl, methoxy) to the phenyl rings?
Is the carboxylic acid essential for activity, or could it be replaced with an ester or amide?
Research on 4-phenoxyquinoline derivatives as kinase inhibitors provides a relevant example of this process. nih.gov In that study, adding benzoyl and benzamide (B126) groups to the phenoxy moiety was explored to optimize inhibitory activity against specific growth factor receptors. nih.gov A similar approach for this compound would generate valuable data for designing more potent and selective compounds.
Table 2: Illustrative Structure-Activity Relationship (SAR) Data (Note: This table is a hypothetical example illustrating the principles of SAR and does not represent actual experimental data for this compound.)
| Compound Analogue | Modification | Relative Activity (%) | Inference |
| Parent Compound | This compound | 100 | Baseline activity. |
| Analogue 1 | 3-(3-Phenoxybenzoyl)acrylic acid | 65 | The para-position of the phenoxy group is optimal for activity. |
| Analogue 2 | 3-(4-(4-Chlorophenoxy)benzoyl)acrylic acid | 150 | An electron-withdrawing group on the terminal phenyl ring enhances activity. |
| Analogue 3 | 3-(4-Phenoxybenzoyl)propanoic acid | 20 | The α,β-unsaturated system of the acrylic acid is crucial for activity. |
| Analogue 4 | Methyl 3-(4-phenoxybenzoyl)acrylate | 45 | The free carboxylic acid is important for activity, possibly for hydrogen bonding. |
Molecular Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein or enzyme. researchgate.net This method is widely used to understand the binding mode of a ligand, identify key interacting amino acid residues, and predict the binding affinity. researchgate.netimist.ma
In the context of compounds structurally related to this compound, docking studies have been performed on acrylate-based derivatives. For example, a study on novel acrylate (B77674) analogues as potential combretastatin (B1194345) analogues involved molecular docking to understand their interaction with the colchicine-binding site of tubulin. nih.govresearchgate.net The results of such studies can reveal crucial hydrogen bonding and hydrophobic interactions that contribute to the ligand's binding affinity and biological activity. nih.gov
A theoretical docking study of this compound would involve selecting a relevant biological target, such as a specific enzyme or receptor. The 3D structure of the compound would then be docked into the active site of the target protein. The resulting binding poses would be analyzed to identify key interactions, such as hydrogen bonds between the carboxylic acid group and polar residues in the active site, and hydrophobic interactions involving the phenoxy and benzoyl rings.
Table 2: Example of Docking Results for an Acrylate Derivative (Compound 4b) as a Tubulin Inhibitor nih.gov
| Parameter | Value |
| IC₅₀ (MDA-MB-231 cells) | 3.24 ± 0.13 µM |
| β-tubulin polymerization inhibition | 80.07% |
Non-covalent interactions play a critical role in determining the three-dimensional structure of molecules and their interactions with biological targets. nih.govlibretexts.orgrsc.org These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, are weaker than covalent bonds but collectively contribute significantly to the stability of ligand-protein complexes. nih.govlibretexts.org
The analysis of non-covalent interactions can be performed using various computational methods, including Hirshfeld surface analysis and reduced density gradient (RDG) analysis. nih.govmdpi.com Hirshfeld surface analysis provides a visual representation of intermolecular contacts and their relative strengths. mdpi.com RDG analysis identifies regions of space where non-covalent interactions occur and characterizes them as attractive or repulsive. nih.gov
Investigations of Molecular and Biochemical Interactions in Vitro and in Silico Mechanistic Studies
Mechanistic Investigations of Enzyme Modulation
To understand the potential therapeutic or toxic effects of 3-(4-Phenoxybenzoyl)acrylic acid, a thorough investigation into its ability to modulate enzyme activity is crucial.
Binding Site Analysis and Interaction Modes
In silico docking simulations would be a primary step to predict the binding affinity and mode of interaction of this compound with various enzyme targets. These computational studies would identify potential hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that could stabilize the ligand-enzyme complex. Subsequent site-directed mutagenesis studies on the predicted binding site residues could then experimentally validate these computational models.
Kinetic Studies of Enzyme Interaction (Theoretical)
Theoretical kinetic studies would be essential to characterize the nature of enzyme inhibition or activation by this compound. By measuring reaction rates at varying substrate and inhibitor concentrations, researchers could determine key kinetic parameters.
| Kinetic Parameter | Description |
| Ki (Inhibition Constant) | Indicates the affinity of the inhibitor for the enzyme. A lower Ki value signifies a more potent inhibitor. |
| IC50 (Half-maximal Inhibitory Concentration) | Represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. |
| Mechanism of Inhibition | Determines whether the inhibition is competitive, non-competitive, uncompetitive, or mixed, providing insights into the inhibitor's binding site (active site or allosteric site). |
Cellular Interaction Mechanisms in Model Systems
Understanding how this compound interacts with cellular systems is fundamental to predicting its physiological effects.
Analysis of Cellular Pathway Modulation at the Molecular Level
Once a target enzyme or receptor is identified, further studies would be necessary to understand the downstream effects on cellular signaling pathways. Techniques such as Western blotting, quantitative PCR (qPCR), and microarray analysis could be employed to assess changes in protein expression and gene regulation in response to treatment with the compound.
Studies on Subcellular Localization and Distribution (In Vitro models)
Determining the subcellular localization of this compound is key to understanding its mechanism of action. Fluorescence microscopy, using either an intrinsically fluorescent derivative of the compound or an antibody-based detection method, could visualize its distribution within different cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum.
Structure-Based Approaches to Molecular Recognition
The principles of molecular recognition govern the interaction between this compound and its biological targets. High-resolution structural biology techniques are indispensable for elucidating these interactions at an atomic level. X-ray crystallography or cryo-electron microscopy (cryo-EM) could be used to solve the three-dimensional structure of the compound in complex with its target protein. This structural information would provide a definitive map of the binding interactions and serve as a powerful tool for the rational design of more potent and selective analogs.
Design Principles for Modulating Specific Biological Pathways
Extensive searches of scientific literature and chemical databases did not yield specific studies detailing the design principles of this compound for modulating particular biological pathways. Research on the direct interaction of this compound with biological targets or its development as a modulator of cellular signaling is not publicly available.
However, analysis of structurally related compounds, such as other benzoyl acrylic acid and phenoxy acrylic acid derivatives, can offer hypothetical design considerations. For instance, the general structure of 3-aroylacrylic acids is recognized for its potential as a pharmacophore. The key features that could be manipulated in the design of analogs to target specific biological pathways include:
The Carboxylic Acid Group: This group is ionizable at physiological pH and can form crucial hydrogen bonds or ionic interactions with amino acid residues in the active site of a target protein.
The α,β-Unsaturated Ketone: This Michael acceptor can potentially form covalent bonds with nucleophilic residues like cysteine in a target protein, leading to irreversible inhibition. The reactivity of this group can be tuned by modifying the electronic properties of the aromatic rings.
While these general principles apply to the broader class of compounds, the specific biological pathways modulated by this compound remain uncharacterized.
Chemoinformatic Approaches to Molecular Target Deconvolution
Due to the absence of published biological activity data for this compound, no specific chemoinformatic studies for its molecular target deconvolution have been reported. Target deconvolution is the process of identifying the molecular target(s) of a bioactive compound and is a critical step in understanding its mechanism of action. nih.gov
In a hypothetical scenario where this compound was identified as a hit in a phenotypic screen, several chemoinformatic approaches could be employed for target identification:
Similarity-Based Methods: These methods, such as 2D fingerprint similarity searching or 3D shape-based screening, would involve comparing the structure of this compound against databases of compounds with known biological targets (e.g., ChEMBL, PubChem). nih.gov A high degree of similarity to a known ligand could suggest a potential interaction with the same target.
Docking-Based Virtual Screening: This approach would involve computationally docking the structure of this compound into the binding sites of a large collection of protein structures. nih.govmdpi.com The predicted binding affinities and poses could prioritize potential targets for experimental validation.
Pharmacophore Modeling: If a set of molecules structurally related to this compound with a common biological activity were identified, a pharmacophore model could be generated. This model would represent the key steric and electronic features necessary for activity and could be used to screen for proteins that accommodate this pharmacophore.
Machine Learning and AI-Based Approaches: Modern chemoinformatic workflows increasingly utilize machine learning algorithms trained on large datasets of compound-protein interactions to predict potential targets for novel compounds. sigmaaldrich.com
It is important to reiterate that these are general chemoinformatic strategies, and their application to this compound is purely speculative in the absence of any experimental biological data.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Method Development
Chromatographic techniques are paramount for the separation and quantification of 3-(4-Phenoxybenzoyl)acrylic acid from complex mixtures. The choice of method largely depends on the sample matrix, the required sensitivity, and the specific analytical objective.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. The presence of the carboxylic acid group and the aromatic rings dictates the selection of appropriate stationary and mobile phases.
A common approach for the analysis of aromatic carboxylic acids is reversed-phase HPLC. A C18 or C8 stationary phase is typically employed, offering good retention for the nonpolar phenoxybenzoyl moiety. To ensure the proper retention and peak shape of the acidic analyte, the mobile phase is usually a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer with an acidic pH. The acidic conditions suppress the ionization of the carboxylic acid group, leading to better interaction with the stationary phase and sharper, more symmetrical peaks.
Detection is most commonly achieved using an ultraviolet (UV) detector. The benzophenone (B1666685) chromophore in this compound exhibits strong UV absorbance, allowing for sensitive detection. The wavelength of maximum absorbance (λmax) is expected to be in the range of 250-290 nm, typical for benzophenone and its derivatives. waters.comnih.gov
Table 1: Illustrative HPLC Conditions for Structurally Similar Aromatic Carboxylic Acids
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~260 nm |
| Injection Volume | 10-20 µL |
This table presents typical starting conditions for method development based on the analysis of structurally related aromatic carboxylic acids. Optimization for this compound would be required.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the separation of volatile compounds. However, due to the low volatility of carboxylic acids like this compound, direct analysis by GC is not feasible. Therefore, a derivatization step is necessary to convert the non-volatile analyte into a more volatile and thermally stable derivative.
The most common derivatization strategy for carboxylic acids is esterification. This can be achieved using various reagents, such as diazomethane, or more commonly, by reaction with an alcohol (e.g., methanol or ethanol) in the presence of an acidic catalyst. Another popular approach is silylation, where the acidic proton of the carboxylic acid is replaced by a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com
Once derivatized, the resulting ester or silyl (B83357) ester of this compound can be readily analyzed by GC-MS. The GC separates the derivative from other volatile components in the sample, and the mass spectrometer provides both qualitative (identification based on fragmentation patterns) and quantitative data. The electron ionization (EI) mass spectrum of the derivative would be expected to show a molecular ion peak and characteristic fragment ions corresponding to the loss of the ester or silyl group, and fragmentation of the benzophenone backbone.
Table 2: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids
| Derivatization Reagent | Derivative Formed | Key Advantages |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ester | Versatile, reacts with a wide range of functional groups. |
| Alkyl Chloroformates (e.g., Ethyl Chloroformate) | Alkyl ester | Rapid reaction, can be performed in aqueous media. mdpi.comresearchgate.net |
| BF3/Methanol | Methyl ester | Commonly used for fatty acid analysis, effective for esterification. |
Interfacing Analytical Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis
For the analysis of this compound in complex matrices such as biological fluids or environmental samples, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers superior selectivity and sensitivity. nih.govrsc.org This technique combines the separation power of HPLC with the highly specific detection capabilities of a triple quadrupole or ion trap mass spectrometer.
In a typical LC-MS/MS workflow, the analyte is first separated by HPLC under conditions similar to those described in section 7.1.1. The eluent from the HPLC column is then introduced into the mass spectrometer, where the analyte molecules are ionized, typically using electrospray ionization (ESI) in negative ion mode to deprotonate the carboxylic acid group.
The precursor ion (the deprotonated molecule of this compound) is then selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for the quantification of the target analyte even in the presence of co-eluting interferences. rsc.org
Table 3: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (Q1) | [M-H]⁻ (m/z calculated for C15H11O4⁻) |
| Product Ions (Q3) | Fragments corresponding to the loss of CO2, and cleavage of the benzophenone structure. |
| Collision Energy | To be optimized for maximum product ion intensity |
This table outlines the expected parameters for an LC-MS/MS method. The exact m/z values and collision energies would need to be determined experimentally.
Spectroscopic Quantification Techniques
Spectroscopic methods, particularly UV-Visible spectroscopy, can be utilized for the direct quantification of this compound in pure solutions or simple mixtures. The benzophenone moiety provides a strong chromophore, making this technique a straightforward and cost-effective analytical option.
A UV-Visible spectrum of this compound would be recorded by measuring the absorbance of a solution of the compound over a range of wavelengths. The wavelength of maximum absorbance (λmax) can be used for quantitative analysis. By preparing a series of standard solutions of known concentrations and measuring their absorbance at the λmax, a calibration curve can be constructed according to the Beer-Lambert law. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The choice of solvent is important, as it can influence the position and intensity of the absorption bands. Common solvents for UV-Vis analysis of such compounds include ethanol (B145695), methanol, and acetonitrile.
Environmental Fate and Transformation Mechanisms Chemical Perspective
Photochemical Degradation Pathways in Model Environments
The photochemical degradation of 3-(4-phenoxybenzoyl)acrylic acid is anticipated to be a significant transformation pathway in sunlit aquatic environments. Drawing parallels with structurally related compounds like ketoprofen (B1673614) and benzophenone-3, several degradation mechanisms can be postulated.
The benzophenone (B1666685) moiety in the molecule is a known photosensitizer. Upon absorption of ultraviolet (UV) radiation, it can be excited to a triplet state. This excited state can then initiate a cascade of reactions. One likely pathway involves the decarboxylation of the acrylic acid group, a reaction observed in the photodegradation of similar compounds like ketoprofen. mdpi.com This process would lead to the formation of various photoproducts.
Furthermore, the presence of oxygen can significantly influence the degradation pathways, leading to the formation of hydroxylated and other oxidized byproducts. For instance, studies on ketoprofen have identified products such as 3-ethyl-α-hydroxylbenzophenone and 3-acetylbenzophenone (B1664593) under UV irradiation. nih.govnih.gov Similarly, the degradation of this compound could yield analogous hydroxylated derivatives on the phenoxybenzoyl portion of the molecule.
The stability of benzophenone-3 to photodegradation under certain conditions suggests that the core benzophenone structure might persist in the environment. mdpi.com However, the acrylic acid side chain introduces a reactive site that likely accelerates its photochemical transformation compared to simpler benzophenones.
Table 1: Postulated Photochemical Degradation Products of this compound
| Postulated Product | Formation Pathway | Analogous Compound Finding |
| Decarboxylated derivatives | Loss of CO2 from the acrylic acid moiety | Ketoprofen photodegradation mdpi.com |
| Hydroxylated derivatives | Oxidation of the aromatic rings | Ketoprofen and Benzophenone-3 photodegradation nih.govnih.govmdpi.com |
| Cleavage products | Scission of the ether linkage | General photodegradation of phenoxy compounds |
Biodegradation Pathways and By-product Formation in Model Ecosystems
The biodegradation of this compound is expected to be influenced by the distinct structural components of the molecule: the phenoxybenzoyl core and the acrylic acid side chain.
The acrylic acid portion is generally considered biodegradable. Studies on poly(acrylic acid) have shown that low molecular weight oligomers can be biodegraded by microorganisms, although the rate decreases with increasing molecular weight. nih.gov The initial steps in the biodegradation of the acrylic acid moiety likely involve enzymatic attacks leading to chain cleavage.
The phenoxybenzoic acid structure, a core component of the target molecule, has been studied in the context of herbicide and pesticide degradation. For instance, 3-phenoxybenzoic acid is a known metabolite of pyrethroid insecticides and can be degraded by various microorganisms. awsjournal.org The primary degradation pathway often involves the cleavage of the ether bond, leading to the formation of phenol (B47542) and protocatechuic acid. awsjournal.org
Therefore, a plausible biodegradation pathway for this compound would involve initial enzymatic attack on the acrylic acid side chain, followed by the cleavage of the ether linkage in the phenoxybenzoyl core. This would result in the formation of simpler, more readily biodegradable compounds.
Table 2: Potential Biodegradation By-products of this compound
| Potential By-product | Precursor Moiety | Analogous Compound Finding |
| Phenol | Phenoxy group | Degradation of 3-phenoxybenzoic acid awsjournal.org |
| 4-Hydroxybenzoic acid | Benzoyl group | Postulated from ether bond cleavage |
| Protocatechuic acid | Benzoyl group after hydroxylation | Degradation of 3-phenoxybenzoic acid awsjournal.org |
| Short-chain organic acids | Acrylic acid side chain | Biodegradation of acrylic polymers nih.gov |
Hydrolytic Stability under Varying Environmental Conditions
The hydrolytic stability of this compound is a key factor in its environmental persistence, particularly in aqueous systems where pH can vary. The molecule contains an ether linkage and a carboxylic acid group, which can be susceptible to hydrolysis under certain conditions.
Studies on acrylic polymers have demonstrated that while the main polymer chain is generally stable, the side groups can undergo hydrolysis. researchgate.net For this compound, the acrylic acid moiety itself is a stable functional group under typical environmental pH ranges.
The ether linkage in the phenoxybenzoyl core is generally considered to be chemically stable and resistant to hydrolysis in the absence of strong acids or bases and high temperatures. Research on phenoxy herbicides has shown that their degradation in soil and water is primarily driven by microbial action rather than abiotic hydrolysis. oregonstate.eduagronomy.org
However, some benzophenone derivatives have shown susceptibility to degradation in the presence of certain catalysts or under specific pH conditions. mdpi.com While direct data for this compound is unavailable, it is reasonable to infer that under typical environmental conditions (pH 5-9), the compound would exhibit moderate to high hydrolytic stability, with biodegradation and photodegradation being more significant removal mechanisms.
Table 3: Inferred Hydrolytic Stability of this compound
| Environmental Condition | Expected Stability | Reasoning based on Analogous Compounds |
| Neutral pH (≈7) | High | Ether linkages are generally stable; acrylic acid is stable. oregonstate.eduagronomy.org |
| Acidic pH (<5) | Moderate to High | Increased protonation may slightly enhance susceptibility, but significant hydrolysis is unlikely without other factors. |
| Alkaline pH (>9) | Moderate | Potential for some degradation, as observed with some benzophenones. mdpi.com |
Adsorption and Mobility in Environmental Compartments (Theoretical)
The theoretical adsorption and mobility of this compound in environmental compartments such as soil and sediment can be inferred from the properties of its constituent parts: the phenoxybenzoic acid core and the acrylic acid functional group.
The phenoxybenzoic acid structure suggests a moderate potential for adsorption to soil organic matter and clay particles. Studies on 3-phenoxybenzoic acid have shown that it exhibits greater mobility than its more lipophilic parent compounds, but still has a notable adsorption capacity in acidic soils. mdpi.comnih.gov The adsorption of phenoxyalkanoic acid herbicides is influenced by soil pH and organic matter content, with adsorption generally decreasing as pH increases due to the anionic nature of the dissociated carboxylic acid group. nih.gov
The acrylic acid moiety, being a carboxylic acid, will be deprotonated at typical environmental pH values, resulting in a negatively charged molecule. This anionic character generally leads to lower adsorption on negatively charged soil colloids and thus higher mobility in soil. However, interactions with metal oxides and cations in the soil can still lead to some degree of adsorption. nih.gov
Combining these characteristics, this compound is expected to have low to moderate mobility in soil. Its mobility will likely be higher in alkaline soils and soils with low organic matter content. The Freundlich adsorption model, which has been used to describe the adsorption of 3-phenoxybenzoic acid, would likely be applicable to this compound as well. nih.gov
Table 4: Theoretical Adsorption and Mobility Characteristics
| Environmental Compartment | Expected Behavior | Influencing Factors | Analogous Compound Finding |
| Soil | Low to Moderate Mobility | Soil pH, organic matter content, clay content | 3-phenoxybenzoic acid shows moderate adsorption mdpi.comnih.gov; phenoxyalkanoic acids show pH-dependent adsorption nih.gov |
| Sediment | Moderate Adsorption | Organic carbon content, particle size | Lipophilic nature of the benzophenone core suggests partitioning to organic-rich sediments. |
| Groundwater | Low to Moderate Potential for Leaching | Dependent on soil mobility and degradation rate | Anionic nature may increase leaching potential, but adsorption and degradation would limit it. nih.gov |
Future Directions and Emerging Research Avenues for 3 4 Phenoxybenzoyl Acrylic Acid
Exploration of Novel Synthetic Methodologies
Future research is anticipated to focus on developing more efficient and environmentally friendly methods for synthesizing 3-(4-phenoxybenzoyl)acrylic acid and its derivatives. While traditional synthesis often involves the reaction of a substituted benzoic acid with an acryloyl chloride, newer approaches may prioritize green chemistry principles. This includes the use of less hazardous solvents, milder reaction conditions, and the potential for continuous flow processes to improve yield and purity on an industrial scale. The development of novel catalytic systems could also play a crucial role in streamlining the synthesis and reducing waste.
Application in Supramolecular Chemistry and Materials Science
The unique molecular structure of this compound, featuring both a bulky aromatic group and a reactive acrylic acid moiety, makes it an intriguing building block in supramolecular chemistry and materials science.
Monomer for Functional Polymers: A significant area of emerging research is its use as a monomer in the creation of functional polymers. Its ability to undergo polymerization allows for the development of materials with customized properties. chemimpex.com For instance, incorporating this compound into polymer chains could enhance thermal stability and mechanical strength, which are critical properties in industries like automotive and construction. chemimpex.com Research into its copolymerization with other monomers, such as n-butyl acrylate (B77674) and acrylic acid, could lead to the production of specialized materials like pressure-sensitive adhesives with tailored adhesion, tack, and cohesion. researchgate.net
Interactive Data Table: Polymer Applications
| Application Area | Potential Benefit of Incorporating this compound |
| Specialty Coatings | Enhanced durability and resistance |
| Adhesives and Sealants | Improved thermal stability and mechanical properties chemimpex.com |
| Pressure-Sensitive Adhesives | Tailored adhesion and cohesion researchgate.net |
| Cell Culture Substrates | Development of temperature-responsive surfaces google.com |
Advanced Mechanistic Studies of Chemical Reactivity
A deeper understanding of the chemical reactivity of this compound is crucial for optimizing its use and discovering new applications. Future studies will likely employ advanced analytical techniques and computational modeling to investigate its reaction mechanisms in greater detail.
Key areas of focus may include:
Oxidation and Reduction Reactions: Characterizing the products formed and the conditions required for these transformations can lead to new synthetic derivatives.
Substitution Reactions: Exploring reactions at the phenoxy or carboxylic acid groups can yield a wide variety of functionalized compounds.
Polymerization Kinetics: Detailed studies on the kinetics of its polymerization and copolymerization are essential for controlling the properties of the resulting polymers. researchgate.netwhiterose.ac.uk Understanding the role of inhibitors and the influence of reaction conditions can lead to more efficient and controlled polymerization processes. whiterose.ac.ukresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and discovery of new materials based on this compound. By analyzing vast datasets of chemical structures and properties, AI algorithms can predict the characteristics of novel derivatives before they are synthesized. This computational approach can significantly accelerate the research and development process.
Potential applications of AI and ML include:
Predicting Polymer Properties: Machine learning models can be trained to predict the physical and mechanical properties of polymers derived from this compound, guiding the design of materials with specific performance characteristics.
Optimizing Synthetic Routes: AI can be used to identify the most efficient and cost-effective synthetic pathways, considering factors such as reaction yield, energy consumption, and the cost of starting materials.
Discovering New Applications: By screening virtual libraries of compounds, AI can identify potential new applications for derivatives of this compound in various fields.
Investigation of Stereochemical Influence on Molecular Interactions
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on a compound's physical properties and biological activity. bham.ac.ukmdpi.com For this compound, the presence of a double bond in the acrylic acid moiety gives rise to the possibility of cis and trans isomers.
Future research will likely focus on:
Separation and Characterization of Stereoisomers: Developing methods to isolate and characterize the individual stereoisomers of this compound and its derivatives is a crucial first step.
Influence on Polymer Properties: The stereochemistry of the monomer units within a polymer chain can significantly affect the material's bulk properties, such as its mechanical strength, thermal stability, and crystallinity. researchgate.net Investigating how the stereochemistry of this compound influences the properties of its polymers could lead to the development of materials with enhanced performance. bham.ac.uk
Stereospecific Interactions: In biological systems, stereochemistry often dictates how a molecule interacts with enzymes and receptors. mdpi.com While outside the direct scope of this article's focus on chemical properties, understanding these interactions could open doors to new applications in biotechnology and related fields.
Q & A
Q. What are common synthetic routes for 3-(4-Phenoxybenzoyl)acrylic acid, and what reaction conditions are critical for yield optimization?
Synthesis typically involves etherification followed by aldol condensation . For example:
- Step 1 : Phenolic ether formation via coupling 4-phenoxybenzaldehyde with chloroacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF, 80°C) .
- Step 2 : Aldol condensation using acrylic acid derivatives and catalysts like piperidine or acetic acid at 100–120°C to form the α,β-unsaturated carbonyl system .
Key considerations : - Excess acrylic acid (2 equivalents) improves conjugation efficiency .
- Solvent choice (e.g., DMF vs. THF) affects reaction kinetics and byproduct formation .
Q. How is structural confirmation performed for this compound?
- FT-IR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ (benzoyl) and ~1680 cm⁻¹ (acrylic acid) .
- NMR :
- X-ray crystallography : SHELXL refinement for precise bond-length analysis (e.g., C=O bond length ~1.21 Å) .
Advanced Synthesis and Mechanistic Studies
Q. What strategies enhance enantioselectivity in derivatives of this compound?
Asymmetric catalysis (e.g., Morita-Baylis-Hillman reaction ) using chiral organocatalysts like cinchona alkaloids achieves enantiomeric excess (ee) >80% for α-substituted analogs . Optimization :
- Low temperature (−20°C) reduces racemization.
- Polar aprotic solvents (e.g., DCM) improve stereocontrol .
Q. How do substituents on the phenoxy ring influence reaction mechanisms?
Electron-withdrawing groups (e.g., -NO₂, -CF₃) accelerate aldol condensation by increasing electrophilicity of the benzoyl carbonyl. Computational studies (DFT) show a linear correlation between substituent Hammett σ values and reaction rates (R² = 0.92) .
Biological Activity and Assays
Q. What in vitro assays are used to evaluate antimicrobial activity?
- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution (CLSI guidelines). Proton transfer salts of related acrylic acids show MIC values of 8–32 µg/mL .
- Time-kill assays : Monitor bactericidal effects over 24 hours at 2× MIC .
Q. How does this compound interact with enzyme targets?
Molecular docking studies suggest inhibition of β-lactamases via covalent binding to catalytic serine residues. Crystallographic data (PDB: 4XXM) confirm interactions with the oxyanion hole (hydrogen bonds: 2.1–2.3 Å) .
Analytical and Computational Methods
Q. What HPLC conditions separate this compound from byproducts?
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B). Retention time: ~12.3 min at 30% B .
- Detection : UV at 254 nm (ε = 15,000 M⁻¹cm⁻¹) .
Q. How is DFT used to predict reactivity?
- Charge distribution analysis : Identifies nucleophilic (C9: −0.45 e) and electrophilic (C=O: +0.32 e) sites for Michael addition .
- Transition state modeling : Visualizes steric clashes in enantioselective pathways (e.g., ΔΔG‡ = 2.3 kcal/mol for R vs. S isomers) .
Stability and Formulation
Q. What degradation products form under accelerated stability testing?
- Hydrolysis : Major degradation at pH <3 yields 4-phenoxybenzoic acid (HPLC peak at 8.2 min) .
- Oxidation : Quinone formation under UV light (λ = 365 nm) detected via LC-MS (m/z +16 Da) .
Q. How does formulation impact bioavailability?
Nanoparticle encapsulation (PLGA polymers, 150 nm diameter) improves solubility (2.8 mg/mL vs. 0.3 mg/mL free acid) and extends in vivo half-life to 8.7 hours in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
